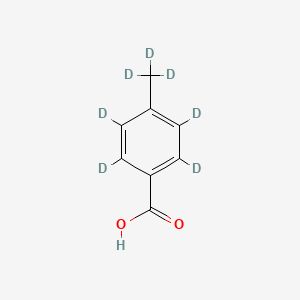
Ripk1-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-8 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, and neurodegenerative conditions . This compound has been developed to selectively inhibit the kinase activity of RIPK1, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as chromatography and crystallization . The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity.
Analyse Chemischer Reaktionen
Types of Reactions
Ripk1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-8 has a wide range of scientific research applications, including:
Wirkmechanismus
Ripk1-IN-8 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation . The molecular targets of this compound include the kinase domain of RIPK1, which is essential for its enzymatic activity . By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling events .
Vergleich Mit ähnlichen Verbindungen
Ripk1-IN-8 is unique among RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1 (Nec-1): An early RIPK1 inhibitor with moderate selectivity and potency.
Necrostatin-34 (Nec-34): A more recent inhibitor with a distinct mechanism of action and improved selectivity.
GSK2656157: A potent inhibitor of RIPK1 with a different chemical scaffold.
This compound stands out due to its ability to selectively target RIPK1 without affecting other kinases, making it a valuable tool for studying RIPK1-mediated signaling pathways and for developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C26H24F2N6O3 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
5-(2-acetamidoimidazo[1,2-b]pyridazin-6-yl)-N-[[2-(cyclopropylmethoxy)-3,5-difluorophenyl]methyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H24F2N6O3/c1-14-20(22-5-6-24-32-23(31-15(2)35)12-34(24)33-22)8-18(11-29-14)26(36)30-10-17-7-19(27)9-21(28)25(17)37-13-16-3-4-16/h5-9,11-12,16H,3-4,10,13H2,1-2H3,(H,30,36)(H,31,35) |
InChI-Schlüssel |
USCAIYBKMBGYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)NCC2=C(C(=CC(=C2)F)F)OCC3CC3)C4=NN5C=C(N=C5C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
